molecular formula C17H23N3O5 B3013738 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea CAS No. 2319640-44-1

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea

Cat. No. B3013738
CAS RN: 2319640-44-1
M. Wt: 349.387
InChI Key: YFQXNXIPNAIMRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives is a topic of interest due to their potential biological activities. In the provided studies, different urea derivatives have been synthesized through reactions involving isocyanates or isothiocyanates with other specific compounds. For instance, a series of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives were synthesized by reacting arylisocyanates or arylisothiocyanates with a pyrimidinone derivative . Another study reports the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were designed to optimize the spacer length between pharmacophoric moieties and to test compounds with greater conformational flexibility . These syntheses are crucial for the development of compounds with potential acetylcholinesterase inhibitory activity.

Molecular Structure Analysis

The molecular structure and vibrational wavenumbers of the synthesized compounds were characterized using various spectroscopic techniques such as FT-IR, 1H and 13C-NMR, and in some cases, X-ray diffraction data . Theoretical studies, including density functional theory (DFT) calculations, were also performed to predict and analyze the molecular properties, such as HOMO-LUMO energy gaps, charge distribution, and bond analysis . These analyses provide insights into the electronic structure and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds can be inferred from their HOMO-LUMO energy gaps and other quantum chemical features. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. The studies provided do not detail specific chemical reactions these compounds undergo, but the quantum chemical features suggest that they could participate in various interactions due to their calculated softness and potential for hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as thermal stability and non-linear optical (NLO) behavior, were evaluated. Compounds were found to be thermally stable and exhibited NLO behavior superior to that of the urea crystal, suggesting their potential for applications in non-linear optics . The bioefficacy of some compounds was also examined against bacterial growth, indicating their antimicrobial potential . The calculated first hyperpolarizability of one of the compounds was significantly higher than that of urea, highlighting its potential for further studies in NLO applications .

Scientific Research Applications

Synthetic Methodologies

Deuterium Labeling for Analytical Standards : One application in synthetic chemistry is the development of deuterium-labeled compounds for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. For example, a study by Liang et al. (2020) synthesized a deuterium-labeled version of AR-A014418, a compound with structural similarities, highlighting its utility in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).

Inhibitors Synthesis for Biochemical Evaluation : Vidaluc et al. (1995) designed and synthesized flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. This showcases the compound's potential role in optimizing pharmacophore models for neurodegenerative disease treatments (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Lossen Rearrangement Applications : Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids, offering a streamlined approach to urea derivatives relevant in medicinal chemistry and material science (Thalluri, Manne, Dev, & Mandal, 2014).

Analytical Applications

Molecular Structure and Spectroscopic Analysis : Al-Abdullah et al. (2014) conducted a comprehensive study on the molecular structure, vibrational spectra, and theoretical analyses of a similar compound, offering insights into its electronic properties and potential for non-linear optical applications (Al-Abdullah, Mary, Panicker, El‐Brollosy, El-Emam, Van Alsenoy, & Al‐Saadi, 2014).

Therapeutic Applications

Acetylcholinesterase Inhibition : The synthesis and biochemical evaluation of novel acetylcholinesterase inhibitors, as explored by Vidaluc et al. (1995), suggest potential applications in the treatment of Alzheimer's disease and other neurodegenerative conditions where enzyme inhibition may be beneficial (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXNXIPNAIMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea

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